(5Z,7Z,9Z)-6-methylbenzo[8]annulene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-6-methylbenzo8annulene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the annulene ring system. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for (5Z,7Z,9Z)-6-methylbenzo8annulene are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z,7Z,9Z)-6-methylbenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in an inert solvent like ethanol.
Substitution: Bromine in carbon tetrachloride for bromination, or nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated annulenes.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
(5Z,7Z,9Z)-6-methylbenzo8annulene has several scientific research applications:
Chemistry: Used as a model compound to study the electronic properties of conjugated systems and aromaticity.
Biology: Investigated for its potential interactions with biological macromolecules due to its planar structure.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (5Z,7Z,9Z)-6-methylbenzo8annulene involves its interaction with molecular targets through its conjugated π-system. This allows for electron delocalization and interaction with electron-rich or electron-deficient sites in biological or chemical systems. The pathways involved often include π-π stacking interactions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- Benzo8annulene : The parent hydrocarbon, which lacks the methyl group at the 6-position.
- (5Z,7Z,9Z)-5,10-Dibromobenzo 8annulene : A derivative with bromine substituents at the 5 and 10 positions .
- Cyclooctatetraene : A non-aromatic compound with a similar ring structure but lacking the benzene fusion.
Uniqueness
(5Z,7Z,9Z)-6-methylbenzo8annulene is unique due to the presence of the methyl group, which influences its electronic properties and reactivity. This modification can enhance its stability and make it more suitable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C13H12 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(5Z,7Z,9Z)-6-methylbenzo[8]annulene |
InChI |
InChI=1S/C13H12/c1-11-6-2-3-7-12-8-4-5-9-13(12)10-11/h2-10H,1H3/b3-2?,6-2-,7-3-,11-6?,11-10-,12-7?,13-10? |
InChI Key |
RUBAIGJPOJLUFP-JKWIVIGASA-N |
Isomeric SMILES |
C/C/1=C/C2=CC=CC=C2/C=C/C=C1 |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=CC=C1 |
Origin of Product |
United States |
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